molecular formula C16H12N4O B1532288 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole CAS No. 1244902-84-8

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Cat. No. B1532288
CAS RN: 1244902-84-8
M. Wt: 276.29 g/mol
InChI Key: MZVRQFKPCGQBKK-UHFFFAOYSA-N
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Description

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole (2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole, or 2-Furyl-7-Methyl-1H-benzimidazole) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. This compound has a unique structure, with a fused five-membered ring containing a nitrogen atom and a six-membered ring containing a sulfur atom. It has been used as a starting material for the synthesis of a variety of organic compounds, including amines, sulfones, and heterocyclic compounds. Additionally, it has been used in medicinal chemistry to develop novel drugs and in drug discovery to identify potential therapeutic targets.

Scientific Research Applications

Anti-Fibrotic Applications

The pyrimidine moiety, a core component of this compound, has been employed in the design of structures with significant pharmacological activities. In particular, pyrimidine derivatives have demonstrated promising anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells, with some derivatives showing better anti-fibrotic activities than established drugs like Pirfenidone . This suggests potential for the development of novel anti-fibrotic drugs.

Catalysis and CO2 Fixation

Pyrimidine-modified porous materials, such as In-MOFs (Indium Metal-Organic Frameworks), have been synthesized using related pyrimidine derivatives. These materials exhibit great sorption capacity and dynamic selectivity for gases like C2H2/CH4 and CO2/CH4 . They also serve as efficient catalysts for fixing CO2 with epoxides, indicating potential applications in environmental remediation and sustainable chemistry .

Antimicrobial and Antiviral Properties

Compounds containing the pyrimidine core are reported to exhibit diverse types of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the development of new medications for treating infections .

Pharmaceutical Drug Design

The structural motif of benzimidazole fused with pyrimidine is a privileged structure in medicinal chemistry. It is often used in the design of libraries of novel heterocyclic compounds with potential biological activities, which can lead to the discovery of new therapeutic agents .

Material Science

The compound’s derivatives have been used to create stable porous materials with multifunctional applications. These materials can be employed in various fields, including gas storage, separation technologies, and as catalysts in chemical reactions .

Biological Potential of Indole Derivatives

While not directly related to the compound , indole derivatives, which share structural similarities with benzimidazole derivatives, have a wide range of biological activities. They are involved in antiviral, anti-inflammatory, anticancer, and other pharmacological activities, suggesting that similar research could be explored for benzimidazole-pyrimidine compounds .

Boronic Acid Derivatives

Boronic acids derived from pyrimidine compounds are used in various chemical reactions, including Suzuki coupling, which is pivotal in the synthesis of complex organic molecules. This indicates potential applications in synthetic organic chemistry .

properties

IUPAC Name

2-[2-(furan-2-yl)pyrimidin-5-yl]-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-4-2-5-12-14(10)20-15(19-12)11-8-17-16(18-9-11)13-6-3-7-21-13/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRQFKPCGQBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CN=C(N=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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